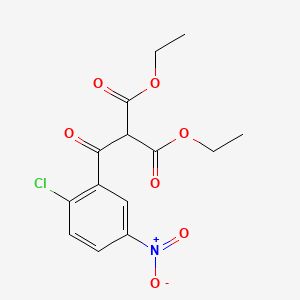
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C15H15BFNO3 and a molecular weight of 287.09 g/mol . This compound is characterized by the presence of a boronic acid group, a fluoro substituent, and a 2-methylbenzylcarbamoyl moiety attached to a benzene ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid typically involves the following steps:
Formation of the Benzylcarbamoyl Intermediate: The initial step involves the reaction of 2-methylbenzylamine with a suitable carbonyl compound, such as 2-fluorobenzoyl chloride, to form the benzylcarbamoyl intermediate. This reaction is usually carried out in the presence of a base, such as triethylamine, under anhydrous conditions.
Boronic Acid Formation: The benzylcarbamoyl intermediate is then subjected to a borylation reaction using a boron source, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, such as potassium carbonate. The major product formed is a biaryl or styrene derivative.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents, such as hydrogen peroxide or sodium perborate.
Reduction: The carbonyl group in the benzylcarbamoyl moiety can be reduced to the corresponding alcohol using reducing agents, such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Applications De Recherche Scientifique
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor due to the presence of the boronic acid group, which can form reversible covalent bonds with serine and threonine residues in proteases.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural features.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is primarily attributed to the boronic acid group. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful in various biochemical applications. In the context of protease inhibition, the boronic acid group interacts with the active site serine or threonine residues, forming a tetrahedral adduct that mimics the transition state of the enzymatic reaction, thereby inhibiting the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-(3-methylphenylcarbamoyl)benzeneboronic acid: Similar structure but with a different position of the methyl group on the benzene ring.
2-Fluoro-5-(3-methylbenzylcarbamoyl)benzeneboronic acid: Similar structure but with different positions of the fluoro and methyl groups on the benzene ring.
Uniqueness
2-Fluoro-3-(2-methylbenzylcarbamoyl)benzeneboronic acid is unique due to the specific positioning of the fluoro and methylbenzylcarbamoyl groups, which can influence its reactivity and interaction with other molecules. This unique structure makes it a valuable compound in synthetic chemistry and potential drug development.
Propriétés
Formule moléculaire |
C15H15BFNO3 |
|---|---|
Poids moléculaire |
287.10 g/mol |
Nom IUPAC |
[2-fluoro-3-[(2-methylphenyl)methylcarbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H15BFNO3/c1-10-5-2-3-6-11(10)9-18-15(19)12-7-4-8-13(14(12)17)16(20)21/h2-8,20-21H,9H2,1H3,(H,18,19) |
Clé InChI |
VWRTZXQHIDWRKI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2C)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


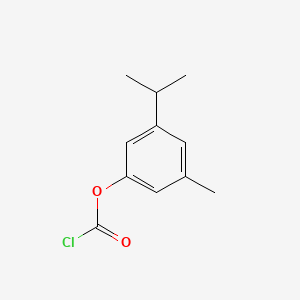
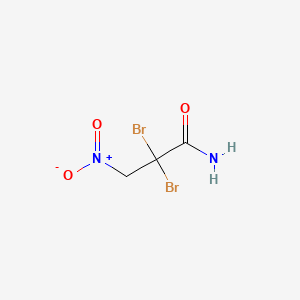
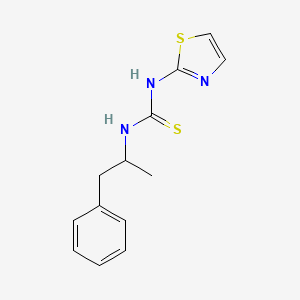
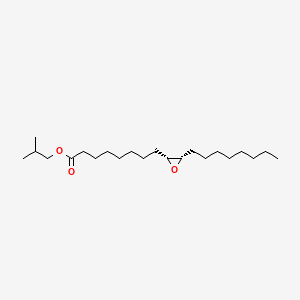
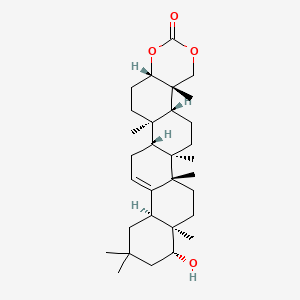
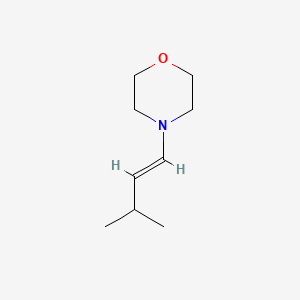

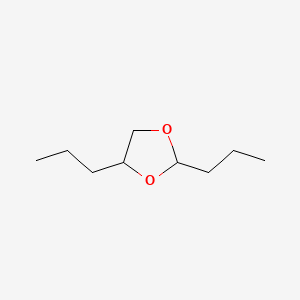

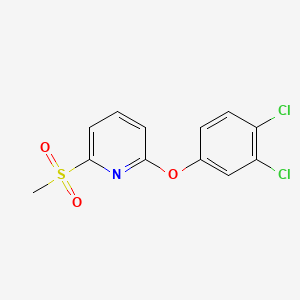
![(2,5-Dioxopyrrolidin-1-yl) 4-[2-(azetidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B12656289.png)

